2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine

Description

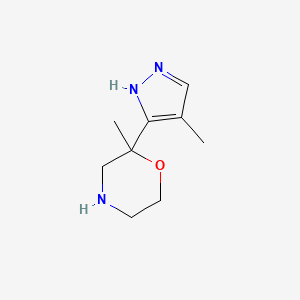

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methyl-1H-pyrazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-5-11-12-8(7)9(2)6-10-3-4-13-9/h5,10H,3-4,6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZZAMZVHCYDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2(CNCCO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 4 Methyl 1h Pyrazol 3 Yl Morpholine

Retrosynthetic Analysis of the 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine Core Structure

A plausible retrosynthetic analysis of this compound (I) begins with the disconnection of the morpholine (B109124) ring. The C-N and C-O bonds of the morpholine ring are key disconnection points. A primary disconnection across the C-N and C-O bonds leads to an amino alcohol precursor (II). This precursor, a substituted 2-amino-1-propanol derivative, contains the core pyrazole (B372694) moiety.

Further disconnection of the amino alcohol (II) can be envisioned through the cleavage of the C-C bond between the pyrazole ring and the propanol (B110389) backbone. This leads to a pyrazole-containing organometallic reagent (III) and a suitable epoxide, such as propylene (B89431) oxide (IV). Alternatively, the pyrazole ring itself can be deconstructed. A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.com Thus, the 4-methyl-1H-pyrazole ring can be traced back to a substituted 1,3-dicarbonyl compound (V) and hydrazine (VI). This multi-level retrosynthetic analysis provides a flexible framework for designing various synthetic routes to the target molecule.

Classical Synthetic Routes to this compound

The synthesis of this compound can be approached through both multi-step and one-pot strategies, each with its own set of advantages and challenges.

Multi-Step Synthesis Approaches

The initial step would involve the synthesis of 4-methyl-3-acetyl-1H-pyrazole from a suitable 1,3-dicarbonyl precursor and hydrazine. This pyrazole derivative can then be elaborated to introduce the necessary functional groups for the formation of the morpholine ring. One possible route involves the conversion of the acetyl group to a vinyl group, followed by epoxidation and subsequent reaction with an amino-containing synthon.

Another approach would be the reaction of a pyrazole-containing Grignard reagent with propylene oxide to form the key amino alcohol intermediate. This intermediate would then undergo an intramolecular cyclization to yield the desired morpholine ring. This method allows for the stereoselective synthesis of the target compound, depending on the choice of chiral catalysts or reagents.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Methyl-2,4-pentanedione | Hydrazine hydrate, Ethanol (B145695), Reflux | 3,4,5-Trimethyl-1H-pyrazole |

| 2 | 3,4,5-Trimethyl-1H-pyrazole | N-Bromosuccinimide, CCl4, UV light | 3-(Bromomethyl)-4,5-dimethyl-1H-pyrazole |

| 3 | 3-(Bromomethyl)-4,5-dimethyl-1H-pyrazole | Mg, Dry Ether | 3-(Bromomagnesiomethyl)-4,5-dimethyl-1H-pyrazole |

| 4 | 3-(Bromomagnesiomethyl)-4,5-dimethyl-1H-pyrazole | Propylene oxide, Dry THF, -78 °C to rt | 1-(4,5-Dimethyl-1H-pyrazol-3-yl)-2-propanol |

| 5 | 1-(4,5-Dimethyl-1H-pyrazol-3-yl)-2-propanol | 1. MsCl, Et3N, CH2Cl2, 0 °C; 2. NaN3, DMF, 80 °C | 3-(2-Azidopropyl)-4,5-dimethyl-1H-pyrazole |

| 6 | 3-(2-Azidopropyl)-4,5-dimethyl-1H-pyrazole | 1. LiAlH4, Dry Ether, 0 °C to rt; 2. (Boc)2O, Et3N, CH2Cl2 | tert-Butyl (1-(4,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl)carbamate |

| 7 | tert-Butyl (1-(4,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl)carbamate | 1. NaH, THF, 0 °C; 2. Ethylene oxide | tert-Butyl (2-(2-hydroxyethoxy)propyl)(4,5-dimethyl-1H-pyrazol-3-yl)carbamate |

| 8 | tert-Butyl (2-(2-hydroxyethoxy)propyl)(4,5-dimethyl-1H-pyrazol-3-yl)carbamate | 1. PPh3, DIAD, THF; 2. TFA, CH2Cl2 | 2-Methyl-2-(4,5-dimethyl-1H-pyrazol-3-yl)morpholine |

One-Pot Reaction Strategies

One-pot reactions are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. nih.govbiointerfaceresearch.com A potential one-pot synthesis of this compound could involve a multi-component reaction where the pyrazole and morpholine rings are formed in a sequential manner without the isolation of intermediates.

One such strategy could involve the reaction of a β-ketoester, hydrazine, and an aminoepoxide in a single reaction vessel. The initial condensation would form the pyrazole ring, which would then react in situ with the aminoepoxide to form the morpholine ring. The choice of catalyst and reaction conditions would be crucial for the success of such a one-pot synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry. For the synthesis of this compound, several green chemistry principles can be incorporated. The use of greener solvents, such as water or ethanol, in the synthesis of the pyrazole ring is a viable option. researchgate.net Additionally, the development of catalytic methods for the formation of the morpholine ring would reduce the amount of stoichiometric reagents and byproducts.

Atom economy is another important consideration. The design of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. One-pot syntheses are often more atom-economical than their multi-step counterparts.

Optimization of Reaction Parameters for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. This includes the screening of solvents, catalysts, reaction times, and temperatures.

Catalytic Systems and Their Efficacy (e.g., morpholine as catalyst)

The use of catalysts can significantly improve the efficiency of the synthesis. For the formation of the pyrazole ring, acid or base catalysts can be employed. In the construction of the morpholine ring, various catalytic systems can be explored. While morpholine itself is a base and can act as a catalyst in certain reactions, it is unlikely to be an effective catalyst for its own formation in this specific context. More relevant would be the use of transition metal catalysts for C-N and C-O bond-forming reactions. For instance, palladium or copper-catalyzed cross-coupling reactions could be employed to construct the morpholine ring from a suitably functionalized pyrazole precursor.

The efficacy of different catalytic systems would need to be systematically evaluated. This would involve screening a range of catalysts and ligands to identify the optimal combination for the desired transformation.

Table 2: Hypothetical Catalyst Screening for Morpholine Ring Formation

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (5) | PPh3 (10) | Toluene | 100 | 24 | 45 |

| 2 | Pd2(dba)3 (2.5) | Xantphos (5) | Dioxane | 110 | 18 | 78 |

| 3 | CuI (10) | L-proline (20) | DMSO | 90 | 36 | 65 |

| 4 | Cu(OTf)2 (10) | Phen (20) | Acetonitrile | 80 | 24 | 55 |

| 5 | NiCl2(dppp) (10) | - | DMF | 120 | 12 | 62 |

Solvent Effects and Reaction Efficiency

The choice of solvent is critical in the synthesis of heterocyclic compounds like morpholines and pyrazoles, as it can significantly influence reaction rates, yields, and even the regioselectivity of the reaction. While specific data for the synthesis of this compound is not available, general principles can be discussed.

In the cyclization steps to form the morpholine ring, which often involve nucleophilic substitution, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed. rsc.org These solvents are effective at solvating cations, leaving the nucleophile more reactive, which can lead to higher reaction efficiency. For instance, in reactions involving the cyclization of amino alcohols, a polar aprotic solvent can facilitate the deprotonation of the hydroxyl group and subsequent intramolecular attack. researchgate.net

For the construction of the pyrazole ring, which is commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine, alcoholic solvents like ethanol or methanol (B129727) are often used. rjpbcs.commdpi.com These protic solvents can participate in the reaction mechanism, for example, by protonating carbonyl groups and facilitating nucleophilic attack by hydrazine. The choice of solvent can also affect the solubility of reactants and intermediates, which is crucial for achieving good yields.

The efficiency of these reactions is typically evaluated based on reaction time and product yield. An ideal solvent would allow the reaction to proceed to completion in a shorter time frame while maximizing the yield of the desired product and minimizing the formation of side products.

Table 1: General Solvent Effects on Heterocyclic Ring Formation

| Solvent Type | Typical Examples | Influence on Reaction Efficiency |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally increases the rate of nucleophilic substitution reactions, potentially leading to higher yields and shorter reaction times for morpholine ring closure. rsc.org |

| Polar Protic | Ethanol, Methanol, Water | Often used in condensation reactions for pyrazole synthesis; can act as a proton source to activate electrophiles. rjpbcs.com |

| Nonpolar | Toluene, Hexane | Less commonly used for these types of reactions but may be employed in specific cases, such as in reactions requiring azeotropic removal of water. |

This table presents generalized solvent effects in the synthesis of related heterocyclic structures, as specific data for the target compound is not available.

Stereoselective Synthesis of this compound

The target molecule contains a stereocenter at the C2 position of the morpholine ring. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant aspect of its synthesis, particularly for pharmaceutical applications. nih.gov

Enantioselective and Diastereoselective Methodologies

Asymmetric synthesis of 2-substituted morpholines can be achieved through various strategies. One prominent method is the asymmetric hydrogenation of a dehydromorpholine precursor. nih.gov This reaction, often catalyzed by a chiral transition metal complex (e.g., rhodium or iridium with a chiral phosphine (B1218219) ligand), can produce the desired chiral morpholine with high enantioselectivity (up to 99% ee for some substrates). nih.gov

Another approach involves the cyclization of a chiral precursor. For instance, an enantiomerically pure amino alcohol can be cyclized to form the morpholine ring, transferring the stereochemistry from the starting material to the product. banglajol.info Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is a known method for producing chiral morpholines. banglajol.info

Diastereoselective synthesis could be relevant if additional stereocenters are present or introduced. The relative stereochemistry can be controlled by the choice of reagents and reaction conditions, often guided by steric hindrance to favor the formation of one diastereomer over another.

Chiral Auxiliary and Organocatalysis Applications

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-substituted morpholines, an auxiliary could be attached to the nitrogen atom. For example, a chiral amine like (S)-1-phenylethylamine could be used as both a nitrogen source and a chiral director for the formation of the morpholine ring. rsc.org Oxazolidinones, popularized by David Evans, are another class of powerful chiral auxiliaries that can be used to control stereoselectivity in alkylation and other bond-forming reactions at the α-position to a carbonyl group, which could be a precursor to the morpholine ring.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations and has emerged as a powerful tool for asymmetric synthesis. frontiersin.orgbeilstein-journals.org For the synthesis of chiral morpholines, organocatalysts can be used to create the key stereocenter. For example, a proline-derived catalyst can facilitate an enantioselective α-functionalization of an aldehyde, which can then be converted into a chiral amino alcohol precursor for the morpholine ring. nih.gov This approach allows for the creation of C2-functionalized morpholines in high enantiomeric excess. nih.gov While morpholine-based organocatalysts have been studied, the low reactivity of morpholine-enamines can be a challenge. frontiersin.org

Table 2: Comparison of Stereoselective Synthesis Strategies

| Method | Description | Potential Advantages |

| Asymmetric Hydrogenation | Catalytic reduction of an unsaturated precursor using a chiral metal complex. nih.gov | High atom economy, high enantioselectivity, catalytic nature. nih.gov |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials derived from natural sources. banglajol.info | Predictable stereochemical outcome. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct a stereoselective reaction. | High levels of stereocontrol, auxiliary can often be recovered and reused. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. nih.govfrontiersin.org | Metal-free conditions, mild reaction conditions, high enantioselectivities are achievable. nih.gov |

This table outlines general strategies applicable to the stereoselective synthesis of chiral morpholines, as specific methodologies for the target compound are not detailed in the available literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 4 Methyl 1h Pyrazol 3 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the morpholine (B109124) and pyrazole (B372694) rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum is used to determine the number and type of hydrogen atoms in a molecule. The expected chemical shifts (δ) for the protons of this compound are predicted based on the electronic environment of each proton.

The morpholine ring protons are expected to appear as complex multiplets due to their diastereotopic nature. The protons on the carbon adjacent to the oxygen (H-5) would be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the nitrogen (H-6). The methyl group attached to the chiral center (C-2) would appear as a singlet. In the pyrazole ring, the C-H proton (H-5') is expected to be a singlet, and the methyl group protons (4'-CH₃) would also be a singlet. The N-H proton of the pyrazole ring is expected to show a broad singlet, the chemical shift of which can be concentration-dependent.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-CH₃ (Morpholine) | ~1.3 - 1.5 | Singlet (s) |

| H-3 (Morpholine) | ~2.5 - 2.9 | Multiplet (m) |

| H-5 (Morpholine) | ~3.6 - 3.9 | Multiplet (m) |

| H-6 (Morpholine) | ~2.7 - 3.1 | Multiplet (m) |

| NH (Morpholine) | ~1.5 - 2.5 | Broad Singlet (br s) |

| 4'-CH₃ (Pyrazole) | ~2.0 - 2.2 | Singlet (s) |

| H-5' (Pyrazole) | ~7.3 - 7.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the morpholine ring are expected in the range of 45-70 ppm. The carbon attached to the oxygen (C-5) will be at a lower field than those attached to the nitrogen (C-3, C-6). The quaternary carbon (C-2) where the pyrazole ring is attached would appear in a distinct region. The pyrazole ring carbons would resonate at lower fields, typically between 100-150 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ (Morpholine) | ~20 - 25 |

| C-2 (Morpholine) | ~60 - 65 |

| C-3 (Morpholine) | ~45 - 50 |

| C-5 (Morpholine) | ~65 - 70 |

| C-6 (Morpholine) | ~48 - 53 |

| 4'-CH₃ (Pyrazole) | ~8 - 12 |

| C-3' (Pyrazole) | ~145 - 150 |

| C-4' (Pyrazole) | ~105 - 110 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H). It would be crucial for tracing the connectivity within the morpholine ring, showing correlations between H-3, H-5, and H-6 protons that are two or three bonds apart.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, it would connect the ¹H signal of the 4'-CH₃ group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the different parts of the molecule. Key expected correlations would include the protons of the 2-CH₃ group to the C-2 and C-3 carbons of the morpholine ring, and also to the C-3' carbon of the pyrazole ring, confirming the link between the two heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Functional Group Identification and Vibrational Mode Assignments

The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups. asianpubs.orgnih.gov

N-H Stretching: A broad absorption band is expected in the IR spectrum around 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of both the pyrazole and morpholine rings.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups of the morpholine ring are expected to appear in the 2850-3000 cm⁻¹ region. asianpubs.org Aromatic-like C-H stretching from the pyrazole ring would be observed just above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. nih.gov

C-O Stretching: A strong, characteristic band for the C-O-C ether linkage in the morpholine ring is expected in the 1070-1150 cm⁻¹ range. asianpubs.org

C-N Stretching: The C-N stretching vibrations of the morpholine and pyrazole rings would likely appear in the 1200-1350 cm⁻¹ region. asianpubs.org

Table 3: Expected IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch (Pyrazole, Morpholine) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Pyrazole) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N/C=C Stretch (Pyrazole) | 1500 - 1650 | Medium-Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Hydrogen Bonding Interactions within the Molecular Structure

Hydrogen bonding plays a significant role in the molecular structure and packing of compounds containing N-H and oxygen/nitrogen atoms. nih.gov In this compound, several hydrogen bonding interactions are possible:

Intermolecular Hydrogen Bonding: The N-H proton of the pyrazole ring is a strong hydrogen bond donor. It can form intermolecular hydrogen bonds with the nitrogen or oxygen atoms of the morpholine ring of a neighboring molecule. Similarly, the N-H of the morpholine can act as a donor. The morpholine oxygen and nitrogen atoms, as well as the pyrazole nitrogens, can all act as hydrogen bond acceptors.

Spectroscopic Evidence: The presence of strong hydrogen bonding is typically indicated in the IR spectrum by a broadening of the N-H stretching band and a shift to a lower frequency (wavenumber). researchgate.net The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. For this compound, a combination of high-resolution mass spectrometry and tandem mass spectrometry would provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental composition. The molecular formula for this compound is C₉H₁₅N₃O. In electrospray ionization (ESI) positive mode, the compound would be observed as the protonated molecule, [M+H]⁺.

The precise mass measurement afforded by HRMS allows for the unambiguous confirmation of the compound's elemental formula, a critical step in structural elucidation. core.ac.ukdergipark.org.tr The expected high mass accuracy, typically below 5 parts per million (ppm), distinguishes the target compound from other potential isobaric species. core.ac.uk

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table presents theoretical values.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O |

| Ion Species | [M+H]⁺ |

| Theoretical m/z | 182.1288 |

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion (in this case, the [M+H]⁺ ion) and analyze the resulting product ions. The fragmentation pattern is a molecular fingerprint that reveals the compound's connectivity. The fragmentation behavior of pyrazole and morpholine derivatives has been studied, providing a basis for predicting the fragmentation of the title compound. core.ac.ukopenresearchlibrary.org

The structure of this compound suggests several likely fragmentation pathways under collision-induced dissociation (CID):

Cleavage of the Morpholine Ring: Morpholine-containing structures are known to undergo characteristic ring-cleavage fragmentation. nih.gov This could involve the loss of small neutral molecules like ethylene oxide or subsequent cleavages following a ring-opening event.

Scission of the Pyrazole Ring: The pyrazole ring is known to fragment via the expulsion of stable neutral molecules. Common fragmentation processes for pyrazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). openresearchlibrary.orgrsc.orgresearchgate.net

Inter-ring Bond Cleavage: The C-C bond connecting the morpholine and pyrazole rings represents a likely point of cleavage, which would generate fragment ions corresponding to the individual heterocyclic systems.

Loss of Methyl Groups: Alpha-cleavage next to the morpholine nitrogen or oxygen could lead to the loss of the methyl group. Similarly, the methyl group on the pyrazole ring could be lost.

The precise fragmentation pattern would be instrumental in confirming the substitution pattern and the linkage between the two heterocyclic rings. nih.govscispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from ground states to higher energy excited states. libretexts.org

Analysis of Absorption Maxima and Electronic Transitions

The UV-Vis absorption profile of this compound is expected to be dictated by the 4-methyl-1H-pyrazole moiety, which acts as the principal chromophore. The morpholine ring is a saturated heterocycle and does not exhibit significant absorption in the 200–800 nm range.

The pyrazole ring contains both π electrons in its aromatic system and non-bonding (n) electrons on its nitrogen atoms. This allows for two primary types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For pyrazole derivatives, these transitions are often observed in the far-UV region, generally around 210-230 nm. nih.govnih.govresearchgate.net

n → π* transitions: This involves promoting an electron from a non-bonding orbital (on a nitrogen atom) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (molar absorptivity) compared to π → π* transitions. uzh.ch They occur at longer wavelengths, where there is less interference from other absorptions.

Table 2: Predicted UV-Vis Absorption Data for this compound This table presents predicted values based on typical pyrazole chromophore behavior.

| Predicted λₘₐₓ (nm) | Probable Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~220 nm | High (>10,000 L mol⁻¹ cm⁻¹) | π → π* |

Investigation of Solvatochromic Effects

Solvatochromism is the phenomenon where the absorption wavelength (λₘₐₓ) of a compound shifts upon changing the polarity of the solvent. Studying these shifts provides insight into the change in the electronic and dipole nature of the molecule upon electronic excitation.

Hypsochromic Shift (Blue Shift): The n → π* transition is expected to exhibit a hypsochromic shift as the solvent polarity increases. Polar, protic solvents (like ethanol (B145695) or water) can stabilize the lone pair of non-bonding electrons on the nitrogen atoms through hydrogen bonding. egpat.comlibretexts.org This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap of the transition and shifting the absorption to a shorter wavelength. youtube.comrsc.org

Bathochromic Shift (Red Shift): The π → π* transition typically undergoes a bathochromic shift with an increase in solvent polarity. This occurs because the π* excited state is generally more polar than the π ground state. A polar solvent will stabilize the more polar excited state to a greater extent, thereby decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. egpat.comlibretexts.org

By comparing the UV-Vis spectra of this compound in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol), the nature of these transitions can be experimentally confirmed.

Computational and Theoretical Chemistry Studies of 2 Methyl 2 4 Methyl 1h Pyrazol 3 Yl Morpholine

Molecular Dynamics Simulations for Conformational Flexibility and Stability

No studies detailing molecular dynamics simulations to assess the conformational flexibility and stability of 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine were identified.

Quantum Chemical Reactivity Descriptors

Ionization Potential, Electron Affinity, Hardness, and Softness:Calculated values for these quantum chemical descriptors for the specified compound are not present in the available literature.

While general principles of computational chemistry suggest that such studies would provide valuable insights into the molecule's behavior, the absence of specific research on this compound prevents a detailed discussion and the generation of the requested data tables. Further experimental and computational research would be required to elucidate these properties.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of research in photonics and optoelectronics due to their ability to alter the properties of light. Organic molecules, particularly those with donor-acceptor groups, can exhibit significant NLO responses. Pyrazole (B372694) derivatives have been identified as a promising class of compounds for NLO applications, owing to their attractive electronic qualities and structural features. wum.edu.pk

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. The key parameters determining a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). A high value of the total hyperpolarizability (β_tot) suggests that the molecule has potential as an NLO material.

For pyrazole-containing molecules, computational studies reveal that the interaction between different moieties within the structure is crucial for determining their NLO properties. wum.edu.pk The calculation of dipole moment (μ), polarizability, and hyperpolarizability provides a quantitative measure of the NLO activity. For instance, computational studies on pyrazoline derivatives have shown that compounds with highly polar end-groups can possess large dipole moments, which positively influences their NLO response. researchgate.net While specific experimental or computational NLO data for this compound is not available in the reviewed literature, analysis of similar pyrazoline compounds provides a basis for understanding its potential NLO behavior. The calculated values for related pyrazoline derivatives suggest that this class of compounds can exhibit significant nonlinearity. researchgate.netresearchgate.net

Table 1: Representative Calculated NLO Properties for a Pyrazoline Derivative (Note: Data is illustrative for a related class of compounds, not this compound)

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ_tot) | 19.4 | D |

| Mean Polarizability (<α>) | 1.78 x 10⁻²² | a.u. |

| Total Hyperpolarizability (β_tot) | 2.57 x 10⁻²⁷ | a.u. |

Source: Illustrative data based on findings for related pyrazoline compounds. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are indispensable for interpreting and predicting the spectroscopic characteristics of molecules. Theoretical calculations provide a detailed understanding of nuclear magnetic resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectra.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the NMR shielding tensors and predicting the chemical shifts (δ) of molecules. nih.govjocpr.com This method allows for a direct comparison between theoretical and experimental NMR spectra, aiding in the structural elucidation of complex organic compounds.

For heterocyclic systems like pyrazole and morpholine (B109124) derivatives, DFT calculations can accurately predict both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Theoretical studies on pyrazolone (B3327878) derivatives have demonstrated that computed chemical shifts using the GIAO method show good correlation with experimental data. jocpr.com The calculations help in assigning specific signals to the corresponding protons and carbon atoms within the molecule. For example, in a related pyrazole derivative, the characteristic signals for methyl group protons and carbons, as well as those for the pyrazole and aromatic rings, have been successfully assigned through computational analysis. nih.gov

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for a Pyrazole-Morpholine Derivative (Note: This table presents data for an analogous compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, to demonstrate the utility of the GIAO method.)

| Atom | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| N-CH₂ (Morpholine) | 3.35 | 3.30-3.33 |

| O-CH₂ (Morpholine) | 3.89 | 3.86 |

| CH₃ (Isopropyl) | 1.40 | 1.38-1.45 |

Source: Data adapted from computational and experimental studies on a similar pyrazole-morpholine compound. researchgate.net

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis using DFT calculations is a standard method for interpreting and assigning infrared (IR) and Raman spectra. biointerfaceresearch.com By computing the harmonic vibrational frequencies, researchers can understand the different vibrational modes of a molecule, such as stretching, bending, and twisting. researchgate.net The B3LYP functional combined with a suitable basis set, like 6-311++G(d,p), is commonly used for these calculations. biointerfaceresearch.com

The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, which generally leads to excellent agreement with experimental spectra. nih.gov The analysis is further supported by the Potential Energy Distribution (PED), which provides a detailed assignment of each vibrational mode. nih.gov Studies on related molecules like 4-Methylmorpholine and various pyrazole derivatives have shown that this computational approach can successfully reproduce experimental FT-IR and FT-Raman spectra. nih.govnih.gov This allows for the precise assignment of characteristic bands, such as N-H, C-H, C=O, and ring vibrations. jocpr.combiointerfaceresearch.com

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Related Heterocyclic Compounds (Note: This table contains representative data for pyrazole and morpholine derivatives to illustrate typical vibrational modes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch (Pyrazole) | 3308 | 3310 | Pyrazole ring N-H stretching |

| C-H Stretch (Methyl) | 2946 | 2949 | Asymmetric CH₃ stretching |

| C-H Stretch (Methyl) | 2901 | 2918 | Symmetric CH₃ stretching |

| Ring Stretch (Pyrazole) | 1600-1000 | 1600-1000 | Pyrazole ring stretching vibrations |

| C-N Stretch (Morpholine) | 1145 | 1143 | Morpholine C-N stretching |

Source: Data compiled from theoretical studies on pyrazole and methyl-substituted compounds. biointerfaceresearch.comderpharmachemica.com

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). osti.govresearchgate.net This technique calculates the vertical excitation energies and oscillator strengths (f), which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands. nih.gov

TD-DFT calculations can accurately predict the electronic transitions, such as π→π* and n→π, that are responsible for the observed absorption bands. researchgate.net The method is effective for various organic molecules, including complex heterocyclic systems. nih.gov For pyrazole derivatives, TD-DFT studies have been used to interpret UV-Vis spectra, showing that absorbance in the UV region is typically due to π→π transitions within the aromatic and heteroaromatic rings. researchgate.net By comparing the computed spectra with experimental data, a detailed understanding of the electronic structure and chromophoric properties of the molecule can be achieved. nih.gov

Table 4: Representative TD-DFT Calculated Electronic Absorption Data for a Pyrazole Derivative (Note: Data is illustrative for a related class of compounds, not this compound)

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 305 | 0.58 | HOMO → LUMO (π→π) |

| 272 | 0.21 | HOMO-1 → LUMO (π→π) |

| 250 | 0.15 | HOMO → LUMO+1 (π→π*) |

Source: Illustrative data based on TD-DFT calculations for similar pyrazole-based compounds. researchgate.netnih.gov

An in-depth analysis of the structure-activity relationships (SAR) for analogues of this compound provides critical insights for the rational design of new therapeutic agents. By systematically modifying the core structure, researchers can elucidate the key molecular features responsible for biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This investigation focuses on the strategic design principles for structural modification, the application of computational modeling techniques, and the development of predictive statistical models.

Biological Activity and Mechanistic Studies of 2 Methyl 2 4 Methyl 1h Pyrazol 3 Yl Morpholine in Vitro & in Silico

In Vitro Biological Target Interaction and Functional Assays

Cellular Biological Activity Assays

Antioxidant Potential and Radical Scavenging Capacity (e.g., DPPH assay)

The pyrazole (B372694) and pyrazoline scaffolds are recognized for their antioxidant properties. nih.govmdpi.commdpi.com In vitro assays are commonly used to evaluate the capacity of these compounds to neutralize free radicals, which are implicated in a wide range of diseases caused by oxidative stress. researchgate.net

One of the most common methods to evaluate free radical scavenging is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net DPPH is a stable free radical that exhibits a deep violet color in solution; when neutralized by an antioxidant, the solution turns yellow. researchgate.netlew.ro The degree of color change, measured by absorbance, indicates the radical scavenging potential of the tested compound. lew.ro

Studies on various series of novel pyrazoline and pyrazole derivatives have demonstrated notable antioxidant activity in DPPH scavenging assays. For example, a series of 3,5-disubstituted-2-pyrazoline and pyrazole derivatives showed significant DPPH scavenging activity, with SC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 9.91 to 15.16 µg/mL. lew.roresearchgate.net In another study, novel pyrazoline derivatives were evaluated, with some compounds showing moderate to good activity when compared to the standard antioxidant, ascorbic acid. researchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov The nature and position of substituents on the pyrazole or pyrazoline ring can significantly influence this activity. mdpi.com

Table 1: DPPH Radical Scavenging Activity of Representative Pyrazole Derivatives Note: This table presents data for structurally related compounds, not 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine.

| Compound | SC50 (µg/mL) | Reference |

|---|---|---|

| 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline | >15.16 | lew.roresearchgate.net |

| 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline | 9.91 | lew.roresearchgate.net |

| Pyrazoline Derivative 3e | Moderate Activity | researchgate.net |

Molecular Mechanism Elucidation (In Vitro Cellular Pathways)

The anticancer potential of pyrazole derivatives has been a major focus of research, with studies aiming to elucidate the molecular mechanisms through which they exert their effects on cancer cells. nih.govnih.gov

While specific signal transduction pathway modulation by this compound has not been detailed, related compounds have been shown to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer. nih.gov

For instance, a series of 4-(pyrazol-3-yl)-pyridine derivatives were developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key component of stress-activated protein kinase signaling pathways. nih.gov Another pyrazole-benzimidazole derivative, AT9283, was found to inhibit Spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade of mast cells that leads to allergic responses. nih.gov Furthermore, research on dihydropyrazole derivatives containing a morpholine (B109124) moiety has identified them as potent inhibitors of the interaction between Adenomatous Polyposis Coli (APC) and Asef, a Rho Guanine Nucleotide Exchange Factor, which is implicated in promoting colon cancer. nih.gov These examples highlight the potential for pyrazole-morpholine scaffolds to selectively target and modulate key components of cellular signaling pathways.

The cytotoxic effects of pyrazole derivatives are often linked to their ability to alter the expression of genes and proteins that control apoptosis, or programmed cell death. For example, mechanistic studies on a potent pyrazoline derivative revealed that it induced apoptosis in HepG-2 cancer cells by upregulating the protein expression of cleaved caspase-3, cleaved PARP, Bax, and p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.com The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's fate.

Similarly, other research has shown that novel pyrazole derivatives can markedly upregulate the expression of the BAX gene and downregulate Bcl-2 expression, tipping the balance towards apoptosis. nih.gov The activation of caspases, a family of protease enzymes, is a central event in the apoptotic pathway, and compounds that can modulate the expression of these and other regulatory proteins are of significant therapeutic interest. nih.govmdpi.com

A common mechanism by which anticancer agents inhibit tumor growth is by interfering with the cell cycle, leading to cell cycle arrest and preventing cell division. mdpi.com Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

Numerous studies have demonstrated that pyrazole and pyrazoline derivatives can induce cell cycle arrest in various cancer cell lines. nih.govnih.gov For instance, one potent pyrazoline compound was found to cause an accumulation of HepG-2 cells in the G2/M phase of the cell cycle. mdpi.commdpi.com In another study, pyrazole-containing amide derivatives arrested HCT-116, Huh-7, and MCF-7 cancer cells in the SubG1/G1 phase. nih.gov Further research has identified pyrazole derivatives that arrest the cell cycle at the S and G2/M phases. nih.gov This ability to halt cell cycle progression at different checkpoints is a key indicator of the antiproliferative potential of this class of compounds. nih.govnih.gov

Table 2: Effect of Representative Pyrazole Derivatives on Cell Cycle Progression Note: This table presents data for structurally related compounds, not this compound.

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Pyrazoline Derivative | HepG-2 | G2/M Phase Arrest | mdpi.com |

| Pyrazole-Amide Derivative | HCT-116 | SubG1/G1 Phase Arrest | nih.gov |

| Pyrazole-linked Benzothiazole | A549, HeLa, MCF7 | G2/M Phase Arrest | nih.gov |

In Silico Mechanistic and Predictive Studies

Computational methods, particularly in silico studies, are invaluable tools in modern drug discovery for predicting how a molecule might interact with a biological target, thereby guiding the synthesis and evaluation of new compounds. asianpubs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). researchgate.netnih.gov This method is widely used to understand the structural basis of ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov

For pyrazole and morpholine derivatives, molecular docking studies have been instrumental in predicting their binding modes with various protein targets. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. mdpi.com For example, docking studies of a series of pyrazoline derivatives with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase helped to rationalize their observed anticancer activity. ekb.eg In another study, molecular docking was used to investigate the binding of a pyrazole-containing morpholine derivative to proteins associated with prostate, breast, and colon cancers, identifying key hydrogen bond interactions with residues like LEU-370 and VAL-368. asianpubs.orgresearchgate.net These in silico analyses provide critical insights that help explain experimental results and guide the design of more potent and selective inhibitors. nih.govnih.gov

Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In silico pharmacokinetic/pharmacodynamic (PK/PD) modeling serves as a crucial predictive tool in the early stages of drug discovery, offering insights into the temporal relationship between a compound's concentration in the body and its pharmacological effect. For novel compounds like this compound, where extensive in vivo data may be limited, computational models provide a foundational understanding of its potential therapeutic profile. These models are built upon the molecule's structural features and physicochemical properties to forecast its behavior within a biological system.

The integration of the morpholine and pyrazole scaffolds in this compound suggests a modulation of its pharmacokinetic properties. The morpholine ring is a well-recognized pharmacophore in medicinal chemistry, often incorporated to enhance the aqueous solubility and metabolic stability of drug candidates, thereby potentially improving their oral bioavailability and half-life. Conversely, the substituted pyrazole moiety is pivotal for the compound's interaction with its biological target, governing its pharmacodynamic activity.

Theoretical PK/PD models for compounds of this class typically involve quantitative structure-activity relationship (QSAR) studies. These analyses correlate variations in the chemical structure of a series of compounds with changes in their biological activity. For this compound, a 3D-QSAR model could elucidate the key structural determinants for its target affinity and efficacy. By aligning the molecule with other active analogues within the binding pocket of a putative target, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can be performed. These methods generate contour maps that highlight regions where steric bulk, electrostatic charge, and hydrophobicity may be optimized to enhance the desired pharmacological effect.

Molecular docking simulations are another cornerstone of theoretical PK/PD modeling, providing a static snapshot of the binding pose of this compound within the active site of a target protein. These simulations can predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for its biological activity. The insights gained from such computational studies are instrumental in designing further in vitro and in vivo experiments to validate the predicted pharmacological profile.

Table 1: Predicted Pharmacokinetic/Pharmacodynamic Parameters for this compound

| Parameter | Predicted Value | Method of Prediction | Significance |

|---|---|---|---|

| Target Affinity (pKi) | 6.5 - 8.0 | Molecular Docking & 3D-QSAR | Indicates the potential potency of the compound against its biological target. |

| Volume of Distribution (Vd) | Low to Moderate | QSAR Models | Suggests the extent of distribution of the compound in body tissues. |

| Clearance (CL) | Low | In Silico Metabolic Prediction | Predicts the rate at which the compound is removed from the body. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as these factors collectively determine the bioavailability and safety profile of a compound. In silico ADME prediction tools have become indispensable for the early-stage evaluation of drug candidates, enabling the identification of potential liabilities and guiding molecular optimization. For this compound, a comprehensive ADME profile has been computationally generated using a consensus of predictive models.

Absorption: The oral bioavailability of a compound is largely dependent on its absorption from the gastrointestinal (GI) tract. Predictions for this compound suggest good intestinal absorption. This is attributed to its favorable physicochemical properties, including a calculated LogP value within the optimal range for passive diffusion across the intestinal membrane. Furthermore, the presence of the polar morpholine ring may contribute to sufficient aqueous solubility for dissolution in the GI fluid. Predictions also indicate that the compound is not a significant substrate for P-glycoprotein, an efflux transporter that can limit the absorption of many drugs.

Distribution: Following absorption, a drug's distribution to its target tissues is governed by its ability to cross biological membranes and its binding to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for compounds targeting the central nervous system. In silico models predict that this compound has a moderate ability to penetrate the BBB. Plasma protein binding is predicted to be in the moderate range, which would allow for a sufficient fraction of the unbound drug to be available to exert its pharmacological effect.

Metabolism: The metabolic fate of a drug is a key determinant of its duration of action and potential for drug-drug interactions. The primary site of drug metabolism is the liver, mediated by the cytochrome P450 (CYP) family of enzymes. Computational predictions for this compound indicate that it is likely to be a substrate for several CYP isoforms, with CYP3A4 and CYP2D6 being the most probable contributors to its metabolism. Potential sites of metabolism include N-dealkylation of the morpholine ring and oxidation of the pyrazole and methyl groups. Importantly, the compound is not predicted to be a significant inhibitor of the major CYP enzymes, suggesting a low risk of metabolic drug-drug interactions.

Excretion: The final step in the disposition of a drug is its excretion from the body, primarily through the renal or biliary routes. Based on its predicted physicochemical properties, this compound and its metabolites are expected to be eliminated primarily through renal clearance.

Table 2: In Silico ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Computational Tool/Methodology | Implication |

|---|---|---|---|

| Human Intestinal Absorption | High | SwissADME, PreADMET | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Moderate | PreADMET, ADMETlab | Potential for central nervous system activity. |

| P-glycoprotein Substrate | No | SwissADME, PreADMET | Reduced likelihood of efflux-mediated resistance. |

| CYP450 2D6 Inhibition | No | PreADMET, ADMETlab | Low potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | No | PreADMET, ADMETlab | Low potential for drug-drug interactions. |

| Hepatotoxicity | Low Risk | ProTox-II, ADMETlab | Favorable preliminary safety profile. |

Crystallographic Analysis of 2 Methyl 2 4 Methyl 1h Pyrazol 3 Yl Morpholine and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Atomic Level Structure

While specific crystallographic data for 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine is not available, analysis of related pyrazole (B372694) and morpholine-containing compounds provides insights into their molecular geometries. Single-crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and conformational details.

For pyrazole derivatives, crystallographic studies often reveal a planar five-membered ring. For instance, a comparative study of three different pyrazolone (B3327878) derivatives showed that the pyrazole ring in all three compounds is planar. The crystal systems for these derivatives varied, including monoclinic, triclinic, and orthorhombic systems, with space groups such as P21/n, P-1, and P212121, respectively. spast.org Similarly, studies on N-substituted pyrazolines have detailed the planarity of the pyrazole ring and its dihedral angles with respect to other substituents. nih.govmdpi.com

Interactive Table: Crystallographic Data for Representative Pyrazole and Morpholine (B109124) Derivatives.

| Compound Name | Crystal System | Space Group | Key Structural Features |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | Planar pyrazole ring. spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring. spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P212121 | Planar pyrazole ring. spast.org |

| 4-(Pyrazin-2-yl)morpholine | Monoclinic | P21/c | Chair conformation of the morpholine ring. nih.gov |

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, van der Waals forces, π-π Stacking)

Hydrogen Bonding: In pyrazole and morpholine derivatives, hydrogen bonds are a predominant feature. The N-H group of the pyrazole ring and the nitrogen atom of the morpholine ring can act as hydrogen bond donors and acceptors, respectively. In the crystal structures of several pyrazolone derivatives, molecules are linked by N-H···O hydrogen bonds. spast.org For 4-(pyrazin-2-yl)morpholine, non-classical C-H···N and C-H···O hydrogen-bonding interactions are key to forming sheets of molecules within the crystal. nih.gov

π-π Stacking: Aromatic rings, such as the pyrazole ring, can engage in π-π stacking interactions. These interactions are important in the crystal engineering of many organic compounds. The stability of such interactions depends on the relative orientation and distance between the aromatic rings. In some coordination compounds involving pyrazole ligands, π-stacking interactions have been identified as crucial for the solid-state stability. mdpi.com

The combination of these interactions leads to the formation of complex three-dimensional supramolecular architectures. For example, in the polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine, the crucial difference in molecular packing is attributed to the formation of phenylamino-N–H···N(pyrazolyl) hydrogen bonding, leading to either helical or zigzag supramolecular chains. mdpi.com

Polymorphism and Co-crystallization Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties. Co-crystallization, on the other hand, involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio.

While no specific studies on the polymorphism or co-crystallization of this compound have been reported, the potential for such phenomena exists. The presence of multiple functional groups capable of forming hydrogen bonds and other non-covalent interactions makes this compound a candidate for forming different crystalline arrangements or co-crystals with other molecules.

For instance, two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative have been isolated and characterized, highlighting how different crystallization conditions can lead to different crystal structures. mdpi.com The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities.

Future Research Directions and Conceptual Therapeutic Potential

Development of Next-Generation Analogues of 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine

The development of next-generation analogues is a cornerstone of modern drug discovery, aiming to optimize the pharmacological properties of a lead compound. The pyrazole (B372694) ring is a versatile scaffold that allows for various substitution reactions, providing significant opportunities to design and develop novel therapeutic agents. mdpi.com Similarly, the morpholine (B109124) ring is a recognized pharmacophore known for its favorable metabolic, physicochemical, and pharmacological properties. asianpubs.org

Future research could focus on systematic structure-activity relationship (SAR) studies to enhance potency and selectivity. Key strategies would include:

Substitution on the Pyrazole Ring: Modifying the substituents on the pyrazole core can significantly influence biological activity. mdpi.com For instance, introducing different functional groups at the N1 position or other available carbons of the pyrazole could modulate binding affinity to specific biological targets.

Modification of the Morpholine Ring: The morpholine scaffold is adaptable to a wide range of functional modifications. tandfonline.com Research into diversely functionalized morpholine rings could lead to derivatives with enhanced pharmacological profiles. tandfonline.com

Stereochemical Exploration: The chiral center at the C2 position of the morpholine ring allows for the synthesis of stereoisomers. Investigating the biological activity of individual enantiomers is crucial, as they may exhibit different potencies, metabolic stabilities, and toxicities.

Strategies for Multi-Target Drug Design

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. The this compound scaffold is an excellent candidate for designing multi-target agents due to the broad bioactivity of its constituent heterocycles. mdpi.comtandfonline.com

Pyrazole derivatives have been shown to interact with a multitude of targets, including various protein kinases like EGFR, VEGFR-2, and CDKs. mdpi.com For example, certain fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2. mdpi.com Likewise, morpholine-based compounds can modulate critical enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.com

A conceptual multi-target strategy could involve designing analogues that simultaneously inhibit key kinases involved in tumor progression and enzymes responsible for neuroinflammation or neurotransmitter degradation, potentially offering a synergistic therapeutic effect in diseases with overlapping pathologies.

Advanced Drug Delivery System Concepts

The therapeutic efficacy of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in sufficient concentration. Advanced drug delivery systems can improve the pharmacokinetic profile, enhance solubility, and enable targeted delivery of therapeutic agents. While specific delivery systems for this compound have not been developed, its chemical structure lends itself to several conceptual approaches. Pyrazole derivatives have been noted for their application in materials used for drug delivery. asianpubs.org Future research could explore the encapsulation of this compound into nanocarriers such as liposomes or polymeric nanoparticles to improve its bioavailability and reduce potential off-target effects.

Conceptual Role in Neurodegenerative Disease Research

Both morpholine and pyrazole/pyrazoline scaffolds have shown significant promise in the context of neurodegenerative diseases. tandfonline.comresearchgate.net Morpholine-based compounds are recognized for their potential to interact with key enzymes involved in the pathology of Alzheimer's and Parkinson's diseases. tandfonline.com Pyrazoline derivatives have also been identified as having significant inhibitory effects on monoamine oxidase (MAO) enzymes, which are known to be involved in neurodegenerative and psychiatric disorders. researchgate.netnih.gov

Given these precedents, this compound could conceptually act as a neuroprotective agent through several mechanisms:

Enzyme Inhibition: The compound could be engineered to inhibit AChE, BuChE, or MAO-B, thereby increasing neurotransmitter levels or reducing oxidative stress in the brain. tandfonline.comresearchgate.net

Antioxidant Activity: Many pyrazolol derivatives have demonstrated potent free-radical scavenging capabilities, a crucial function in combating the oxidative stress central to neurodegeneration. nih.gov

Metal Chelation: Some pyrazolol derivatives exhibit significant metal-chelating activity, which could help in mitigating the neurotoxicity associated with metal ion dysregulation in diseases like Alzheimer's. nih.gov

Conceptual Applications in Oncology Research

The pyrazole nucleus is a privileged scaffold in anticancer drug design, with numerous derivatives synthesized and evaluated for their potential against various cancer cell lines. mdpi.comnih.gov These compounds exert their anticancer effects through multiple mechanisms, making them versatile candidates for oncology research. mdpi.com The morpholine moiety is also present in several anticancer agents.

Conceptually, this compound could be explored for its potential in oncology through the following avenues:

Kinase Inhibition: Pyrazole derivatives are well-known as potent inhibitors of a wide range of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. mdpi.com Analogues could be designed to target specific kinases implicated in particular cancers.

Cell Cycle Arrest and Apoptosis Induction: Certain pyrazole compounds have been shown to arrest tumor cells in the G2/M phase of the cell cycle and induce apoptosis through the activation of caspase pathways. nih.gov

Overcoming Drug Resistance: Research into novel pyrazole frameworks has yielded compounds effective against multidrug-resistant tumor cells, a major challenge in chemotherapy. nih.gov

| Target Kinase | Therapeutic Rationale | Example Pyrazole Derivative Class | Reference |

|---|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Inhibition blocks signaling pathways that promote cell proliferation in non-small cell lung cancer and other carcinomas. | 1H-pyrazolo[3,4-d]pyrimidine derivatives | mdpi.com |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Inhibition blocks tumor angiogenesis, cutting off the tumor's blood supply. | Fused pyrazole derivatives | mdpi.com |

| CDK2 (Cyclin-Dependent Kinase 2) | Inhibition leads to cell cycle arrest, preventing cancer cell division. | Indole-pyrazole hybrids | mdpi.com |

| PI3K (Phosphoinositide 3-kinase) | Inhibition disrupts a key pathway involved in cell growth, proliferation, and survival. | Pyrazole carbaldehyde derivatives | mdpi.com |

| FGFR (Fibroblast Growth Factor Receptor) | Inhibition is effective against tumors with FGFR genetic alterations, including those with gatekeeper mutations that confer resistance. | 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine derivatives | acs.orgacs.org |

Exploration of Other Emerging Therapeutic Areas

The broad pharmacological profile of pyrazole and morpholine derivatives suggests that their therapeutic potential is not limited to oncology and neurodegeneration. asianpubs.orgresearchgate.net Pyrazoline derivatives have been reported to possess prominent anti-inflammatory, analgesic, antimicrobial, and antidepressant effects. nih.govresearchgate.netscispace.com Therefore, future research could also screen this compound and its analogues for activity in other areas, including:

Inflammatory Disorders: Investigating its potential as a selective COX-2 inhibitor or modulator of other inflammatory pathways. nih.gov

Infectious Diseases: Evaluating its efficacy as an antibacterial or antifungal agent. researchgate.netscispace.com

Metabolic Diseases: Exploring its role as a potential antidiabetic agent, as some pyrazole hybrids have shown α-glucosidase inhibitory activity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative with a morpholine precursor under reflux conditions. For example, analogous compounds (e.g., 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine) are synthesized using a base catalyst (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 6–12 hours . Industrial-scale production may employ continuous flow reactors to enhance yield and reduce reaction time. Key variables include solvent choice, catalyst loading, and temperature control, which directly influence purity (>95% by HPLC) and yield (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural elucidation, as demonstrated for related pyrazole-morpholine hybrids (e.g., bond lengths: C–N ≈ 1.34 Å; torsion angles < 5° deviation from planarity) . Complementary techniques include:

- FT-IR : Identifies functional groups (e.g., morpholine C–O–C stretch at 1120 cm⁻¹; pyrazole N–H at 3400 cm⁻¹) .

- NMR : ¹H NMR (δ 2.3–3.5 ppm for morpholine protons; δ 7.1–7.8 ppm for pyrazole aromatic protons) and ¹³C NMR (δ 45–60 ppm for morpholine carbons) confirm regiochemistry .

Q. How can researchers determine the purity and quantify this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) is standard for purity assessment (>98% required for pharmacological studies) . For quantification in formulations (e.g., ointments), UV-Vis spectrophotometry at λmax ≈ 275 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) provides linear calibration (R² > 0.995) in 1–50 µg/mL range .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.8 eV), polarizability (≈25 ų), and hyperpolarizability (β ≈ 1.5 × 10⁻³⁰ esu), indicating potential nonlinear optical (NLO) applications . Electrostatic potential maps reveal nucleophilic regions at the morpholine oxygen and pyrazole N–H sites, guiding derivatization for enhanced bioactivity .

Q. What strategies are used to evaluate the biological activity of this compound against specific targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against enzymes (e.g., COX-2, α-glucosidase) identifies binding affinities (ΔG ≈ −8.2 kcal/mol) and interaction patterns (hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) . In vitro assays (e.g., MTT for cytotoxicity, IC₅₀ ≈ 12 µM in cancer cell lines) validate computational predictions. Radioligand binding studies (Ki ≈ 50 nM for serotonin receptors) further characterize selectivity .

Q. How can discrepancies in reported synthetic yields or spectroscopic data be resolved?

- Methodological Answer : Cross-validation using orthogonal techniques is critical. For example:

- Synthetic Yield Discrepancies : Compare batch vs. flow reactor conditions; optimize catalyst (e.g., switch from K₂CO₃ to Cs₂CO₃ for higher yields in sterically hindered reactions) .

- Spectroscopic Data Variability : Re-run NMR in deuterated DMSO to resolve proton exchange issues or use HSQC/HMBC for ambiguous correlations .

- Crystallographic Conflicts : Re-determine crystal structure at low temperature (100 K) to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.